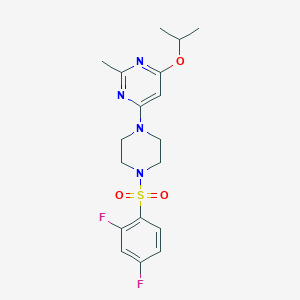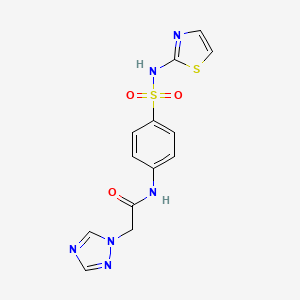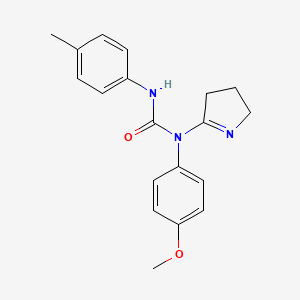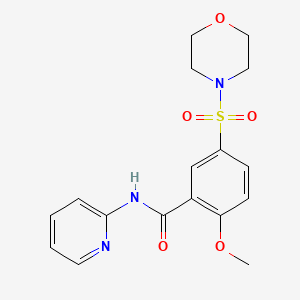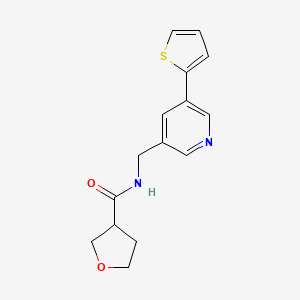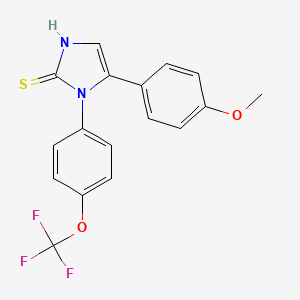
5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a useful research compound. Its molecular formula is C17H13F3N2O2S and its molecular weight is 366.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System Penetrability
5-(4-Methoxyphenyl)-1-(4-(Trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione demonstrates significant potential as a central nervous system penetrant. This quality is especially relevant in the context of serotonin-3 receptor antagonists, exemplified by a structurally novel series of these compounds. Studies suggest their effectiveness in penetrating the blood-brain barrier upon peripheral administration, making them useful for both in vitro and in vivo studies related to central nervous system activities (Rosen et al., 1990).
Corrosion Inhibition
A recent study highlights the use of imidazole derivatives in corrosion inhibition. Specifically, compounds like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and related derivatives have shown significant efficacy in inhibiting corrosion, particularly in acidic solutions. The research suggests these compounds offer a safe, efficient, and economical solution for corrosion prevention (Prashanth et al., 2021).
Potential Anti-Cancer Activity
Imidazole derivatives, including those related to this compound, have been studied for their potential anti-cancer properties. Research utilizing density functional theory and molecular docking has shown that certain benzimidazole derivatives bearing 1,2,4-triazole exhibit potential anti-cancer activity, specifically as inhibitors of the epidermal growth factor receptor (EGFR) (Karayel, 2021).
Photodecomposition Applications
The photodecomposition of certain imidazole-thione derivatives, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione, has been studied for potential industrial, agricultural, and medicinal applications. This process, which involves the expulsion of dinitrogen and sulfur to form carbodiimides, has been suggested as a clean and efficient method with potential practical applications (Alawode et al., 2011).
Antimicrobial and Antifungal Activities
Studies have shown that certain imidazole derivatives exhibit significant antibacterial and antifungal activities. This includes the evaluation of new 5-imino-4-thioxo-2-imidazolidinone derivatives, which have demonstrated effectiveness against various microbial strains, suggesting their potential in pharmaceutical applications for treating infections (Ammar et al., 2016).
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-23-13-6-2-11(3-7-13)15-10-21-16(25)22(15)12-4-8-14(9-5-12)24-17(18,19)20/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVUJZNQHMXMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)
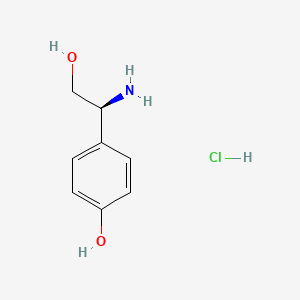
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)
![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)
